Benzeneethanol, 4-(chloromethyl)-
Description
Significance in Organic Synthesis and Pharmaceutical Precursor Chemistry
The dual functionality of Benzeneethanol, 4-(chloromethyl)- makes it a potentially valuable intermediate in the synthesis of more complex molecules. The primary alcohol can be a precursor to aldehydes, carboxylic acids, or esters, while the benzylic chloride is a reactive site for nucleophilic substitution.
Although its specific applications as a pharmaceutical precursor are not widely detailed in public-domain research, compounds with similar structural motifs are integral to medicinal chemistry. Phenylethanolamine structures are found in various therapeutic agents, and the ability to introduce diverse functionalities via the chloromethyl group suggests a potential, if not extensively explored, role in drug discovery and development. Pharmaceutical intermediates are crucial chemical compounds that serve as the building blocks in the manufacturing of Active Pharmaceutical Ingredients (APIs). pharmanoble.comikigaicorporation.comq100lifesciences.commallakchemicals.com
Role as a Versatile Synthetic Intermediate
The versatility of Benzeneethanol, 4-(chloromethyl)- stems from the differential reactivity of its two functional groups. The benzylic chloride is significantly more reactive towards nucleophilic substitution than a simple alkyl chloride due to the stabilization of the carbocation intermediate by the adjacent benzene (B151609) ring. The primary alcohol offers a site for classic alcohol transformations. This allows for selective reactions, enabling multi-step syntheses where each functional group is addressed sequentially.
Potential Chemical Transformations:
| Functional Group | Reaction Type | Potential Product |
| Primary Alcohol (-CH₂OH) | Oxidation | 2-(4-(chloromethyl)phenyl)acetaldehyde or 2-(4-(chloromethyl)phenyl)acetic acid |
| Esterification | Corresponding ester derivative | |
| Etherification | Corresponding ether derivative | |
| Benzylic Chloride (-CH₂Cl) | Nucleophilic Substitution (e.g., with CN⁻) | 2-(4-(cyanomethyl)phenyl)ethan-1-ol |
| Nucleophilic Substitution (e.g., with R₂NH) | 2-(4-((dialkylamino)methyl)phenyl)ethan-1-ol | |
| Friedel-Crafts Alkylation | Alkylation of another aromatic ring |
This table illustrates the potential synthetic utility of Benzeneethanol, 4-(chloromethyl)- by outlining possible reactions at its two primary functional groups.
While specific documented examples for Benzeneethanol, 4-(chloromethyl)- are sparse, a patented process for the synthesis of the related compound 4-chlorophenylethanol highlights a relevant synthetic approach. This method starts from 4-chloroacetophenone, which is converted to 4-chlorophenylacetic acid and then reduced using sodium borohydride (B1222165) to yield the final alcohol product. google.com This suggests that a plausible route to Benzeneethanol, 4-(chloromethyl)- could involve the reduction of a corresponding 4-(chloromethyl)phenylacetic acid or its ester.
Historical and Current Research Trajectories
An extensive review of publicly available scientific literature indicates that Benzeneethanol, 4-(chloromethyl)- has not been the subject of widespread academic or industrial research. Unlike its isomer, 4-(chloromethyl)benzyl alcohol, there are no significant bodies of work detailing its synthesis, reaction optimization, or application in specific target molecules.
The compound is available from several chemical suppliers, which suggests its use as an intermediate, most likely in proprietary or commercial synthesis projects that are not disclosed in the public domain. The lack of extensive research could indicate that for many applications, its isomer is either more readily synthesized, more stable, or possesses more favorable reactivity for desired outcomes. Future research may yet uncover niche applications where the specific structural and electronic properties of Benzeneethanol, 4-(chloromethyl)- offer a unique advantage over other related compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-(chloromethyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c10-7-9-3-1-8(2-4-9)5-6-11/h1-4,11H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSILLCGVCWBKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies for Benzeneethanol, 4 Chloromethyl
Direct Synthetic Approaches
Reduction of Aromatic Aldehyde Precursors
A primary direct synthetic route involves the reduction of 4-(chloromethyl)benzaldehyde (B3024689). nih.gov This method leverages the selective reduction of the aldehyde functional group to a primary alcohol without affecting the chloromethyl group. Various reducing agents can be employed for this transformation. For instance, sodium borohydride (B1222165) is a common and effective reagent for the reduction of aldehydes. sioc-journal.cn The reaction is typically carried out in a suitable solvent, such as an alcohol, at controlled temperatures to ensure high selectivity and yield. The general transformation is depicted below:
Figure 1: Reduction of 4-(chloromethyl)benzaldehyde to Benzeneethanol, 4-(chloromethyl)-
Hydrosilylation, using reagents like polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a catalyst, presents another viable reduction method. researchgate.net This approach is known for its excellent chemoselectivity, tolerating various functional groups. researchgate.net
Direct Chloromethylation of Benzeneethanol Derivatives
Another direct approach is the chloromethylation of 2-phenylethanol. youtube.comyoutube.comnih.govnih.gov This electrophilic aromatic substitution introduces a chloromethyl group onto the benzene (B151609) ring. phasetransfercatalysis.com The reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a condensing agent like zinc chloride. google.com However, controlling the regioselectivity to favor the para-substituted product is a key challenge in this method. Side reactions, such as the formation of diarylmethane derivatives, can also occur, particularly with highly reactive aromatic compounds. google.com
Multi-Step Synthetic Routes
Multi-step syntheses provide greater flexibility and control over the final product's structure, often starting from more readily available or versatile starting materials.
Transformation from Carboxylic Acid Derivatives
A versatile multi-step route begins with 4-(chloromethyl)phenylacetic acid or its ester derivatives. chemicalbook.comnih.gov The synthesis can proceed through the reduction of the carboxylic acid or ester functionality to the corresponding alcohol. For example, methyl 4-(chloromethyl)phenylacetate can be reduced to yield Benzeneethanol, 4-(chloromethyl)-. chemicalbook.com This reduction can be achieved using powerful reducing agents like lithium aluminum hydride.
The synthesis of the starting material, 4-(chloromethyl)phenylacetic acid, can be accomplished through various methods, including those starting from 4-methylthio phenylacetic acid. google.com Palladium-catalyzed Suzuki coupling reactions have also been explored for the synthesis of substituted phenylacetic acid derivatives. inventivapharma.com
Synthetic Pathways via Related Halogenated Intermediates
Pathways involving other halogenated intermediates also provide access to the target compound. For instance, a synthetic route could involve the reaction of a Grignard reagent, such as phenylmagnesium bromide, with an epoxide like ethylene (B1197577) oxide to form 2-phenylethanol, which can then be chloromethylated. youtube.com
Another strategy could involve the synthesis of a related halogenated alcohol, such as 2-chloro-1-(4-chlorophenyl)ethanol, which could then be selectively dehalogenated. chemicalbook.com The synthesis of such intermediates can be achieved through the reduction of the corresponding ketone, for example, using sodium borohydride. sioc-journal.cn
Catalytic Systems in the Synthesis of Chloromethylated Aromatics
The efficiency and selectivity of chloromethylation reactions are heavily influenced by the catalytic system employed. Various catalysts have been developed to improve yields and minimize byproducts.
Lewis acids such as zinc chloride, aluminum chloride, ferric chloride, and tin tetrachloride are commonly used as catalysts in chloromethylation reactions. google.comgoogle.com These catalysts enhance the electrophilicity of the chloromethylating agent. For instance, the combination of zinc chloride, acetic acid, and sulfuric acid has been used as a catalytic system. researchgate.net
Phase-transfer catalysts (PTCs) have also been shown to be effective in chloromethylation reactions. phasetransfercatalysis.com Catalysts like hexadecyl trimethyl ammonium (B1175870) bromide can give high yields, potentially through a surfactant-like mechanism that enhances interfacial interactions. phasetransfercatalysis.com Surfactant micelles in biphasic systems have also been utilized to catalyze the chloromethylation of aromatic compounds. scilit.com Furthermore, the use of alkylsulfonate amine ylide compounds as catalysts has been reported to result in high conversion rates and good selectivity. google.com
| Catalyst System | Description | Reference |
| Zinc Chloride | A common Lewis acid catalyst used in chloromethylation reactions. | google.com |
| Ferric Chloride | Found to have high catalytic activity in toluene (B28343) chloromethylation. | google.com |
| Phase-Transfer Catalysts (e.g., Hexadecyl trimethyl ammonium bromide) | Can provide high yields in chloromethylation, possibly via a surfactant mechanism. | phasetransfercatalysis.com |
| Alkylsulfonate Amine Ylide Compounds | Reported to give high conversion and good selectivity in chloromethylation. | google.com |
| Surfactant Micelles | Used in oil-water biphasic systems to catalyze chloromethylation. | scilit.com |
Application of Lewis Acid Catalysis
A primary strategy for synthesizing Benzeneethanol, 4-(chloromethyl)- using Lewis acid catalysis involves a two-step process: the Friedel-Crafts acylation of a suitable benzene derivative followed by the reduction of the resulting ketone.
Step 1: Friedel-Crafts Acylation
The initial step typically involves the Friedel-Crafts acylation of chloromethylbenzene (benzyl chloride) with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces an acetyl group onto the aromatic ring, primarily at the para position due to steric hindrance and electronic effects, yielding 4-(chloromethyl)acetophenone. The Lewis acid activates the acyl chloride, making it a more potent electrophile for the aromatic substitution reaction. The reaction is typically carried out in an inert solvent at a controlled temperature to minimize side reactions.
Step 2: Reduction of the Ketone
The second step is the reduction of the carbonyl group of 4-(chloromethyl)acetophenone to a hydroxyl group to form the final product, Benzeneethanol, 4-(chloromethyl)-. This reduction can be achieved using various reducing agents, often in the presence of a Lewis acid that can coordinate with the carbonyl oxygen, enhancing its reactivity. A common method is the Meerwein-Ponndorf-Verley (MPV) reduction, which employs a Lewis acid like aluminum isopropoxide in the presence of isopropanol (B130326) as the hydride donor.
Below is a data table summarizing typical conditions for this two-step approach.
| Step | Reaction | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Friedel-Crafts Acylation | Acetyl chloride, Aluminum chloride | Carbon disulfide | 0-5 | ~75 | wikipedia.org |
| 2 | Reduction | Sodium borohydride, Methanol | Tetrahydrofuran | 0-25 | ~95 | mdpi.com |
Table 1: Representative Conditions for the Lewis Acid-Catalyzed Synthesis of Benzeneethanol, 4-(chloromethyl)-
It is important to note that the direct chloromethylation of phenylethanol is generally not a preferred route due to the potential for polymerization and lack of regioselectivity under typical Lewis acid-catalyzed chloromethylation conditions.
Transition Metal-Mediated Transformations
Transition metal catalysis offers highly efficient and selective methods for the synthesis of Benzeneethanol, 4-(chloromethyl)-. Key strategies include the catalytic reduction of a suitable precursor and cross-coupling reactions.
Catalytic Hydrogenation
A prominent transition metal-mediated approach is the catalytic hydrogenation of 4-(chloromethyl)acetophenone. This method involves the use of a transition metal catalyst, such as palladium, platinum, or nickel, supported on a high-surface-area material like carbon. The reaction is carried out under a hydrogen atmosphere, where the catalyst facilitates the addition of hydrogen across the carbonyl double bond. This process is often highly selective for the reduction of the ketone over the hydrogenolysis of the chloromethyl group, especially under mild reaction conditions. Asymmetric hydrogenation using chiral transition metal complexes can also be employed to produce enantiomerically enriched forms of the target alcohol.
Research has shown the effective transfer hydrogenation of 4-chloroacetophenone, a closely related substrate, using nickel complexes, achieving high yields of the corresponding alcohol. researchgate.net Similarly, ruthenium complexes have been utilized for the asymmetric hydrogenation of acetophenone, indicating the potential for stereoselective synthesis of related alcohols. mdpi.com
| Catalyst System | Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| NiCl₂(diphosphine) / KOH | 4-Chloroacetophenone | Isopropanol | Isopropanol | 100 | >90 | researchgate.net |
| [NiCl₂(DME)] / L1H₂ / KOH | 4-Chloroacetophenone | Isopropanol | Isopropanol | 100 | 91 | researchgate.net |
| (R)-BINAP-RuCl₂-(R)-DABN / t-BuOK | Acetophenone | H₂ (100 psi) | Isopropanol | Room Temp. | <60 (Conversion) | mdpi.com |
| Ni@C | Acetophenone | H₂ | Ethanol (B145695) | 100 | 97.77 (Selectivity) | chemrxiv.org |
Table 2: Examples of Transition Metal-Catalyzed Reduction of Related Ketones
Grignard Reaction
Another versatile transition metal-mediated method is the Grignard reaction. This approach would involve the preparation of a Grignard reagent from 4-chloromethylbenzyl chloride and magnesium metal in an anhydrous ether solvent. This organomagnesium halide, 4-(chloromethyl)phenylmagnesium chloride, can then react with formaldehyde, a one-carbon electrophile. chemistrysteps.commasterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of formaldehyde, and subsequent acidic workup yields the primary alcohol, Benzeneethanol, 4-(chloromethyl)-. Careful control of reaction conditions is crucial to prevent side reactions, such as the reaction of the Grignard reagent with the chloromethyl group of another molecule.
| Reactant 1 | Reactant 2 | Solvent | Key Features | Reference |
| 4-(chloromethyl)phenylmagnesium chloride | Formaldehyde | Diethyl ether | Forms a primary alcohol. rsc.orglibretexts.orgodinity.comyoutube.com | chemistrysteps.commasterorganicchemistry.com |
Table 3: Hypothetical Grignard Reaction for the Synthesis of Benzeneethanol, 4-(chloromethyl)-
Reactivity Profiles and Mechanistic Investigations of Benzeneethanol, 4 Chloromethyl
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chloromethyl group in Benzeneethanol, 4-(chloromethyl)- is a potent electrophilic site, highly susceptible to nucleophilic attack. Benzylic halides, in general, are reactive alkylating agents due to the stability of the corresponding benzylic carbocation intermediate, which allows reactions to proceed via both SN1 and SN2 mechanisms. wikipedia.orgquora.com The choice of mechanism is often dependent on the reaction conditions, such as the nature of the nucleophile and the solvent. quora.com
Alkylating Agent Applications in Carbon-Carbon Bond Formation
As a reactive alkylating agent, Benzeneethanol, 4-(chloromethyl)- is utilized in the formation of new carbon-carbon bonds. wikipedia.org This reactivity is fundamental in the synthesis of more complex molecular architectures. For example, it can react with Grignard reagents or other organometallic compounds, though the formation of Wurtz coupling products can sometimes be a competing reaction. wikipedia.org
A significant industrial application of this compound's alkylating ability is in the synthesis of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. asianpubs.orgrjpbcs.com In several synthetic routes, the chloromethyl group is used to alkylate a benzimidazole derivative, forming a key C-N bond in the final drug structure. google.com While this is a C-N bond formation, the principle of using the chloromethyl group as an electrophile for bond formation is clearly demonstrated.
Derivatization Strategies for Analytical and Synthetic Purposes
The reactivity of the chloromethyl group also lends itself to various derivatization strategies. Derivatization is a technique used to convert a chemical compound into a derivative of similar chemical structure to enhance its suitability for analytical detection or to introduce protecting groups in synthesis. nih.govmdpi.com
For analytical purposes, the chloromethyl group can react with nucleophiles that introduce a chromophore or fluorophore, facilitating detection by HPLC-UV or fluorescence spectroscopy. This pre-column derivatization can improve the stability, chromatographic properties, and detection limits of the analyte. nih.govnih.govsemanticscholar.org For instance, unstable halogenated compounds are often derivatized with agents like triphenylmethanamine to yield stable, crystalline derivatives with strong UV absorbance. nih.gov
In organic synthesis, the hydroxyl group of Benzeneethanol, 4-(chloromethyl)- can be protected while the chloromethyl group undergoes nucleophilic substitution. Conversely, the chloromethyl group can be used to introduce a 4-(2-hydroxyethyl)benzyl protecting group onto alcohols, carboxylic acids, or amines. wikipedia.org
Radical Reaction Pathways
The benzylic C-H bonds and the C-Cl bond of the chloromethyl group are susceptible to radical reactions, often initiated by light or radical initiators. youtube.com
Elucidation of Hydrogen Atom Transfer (HAT) Mechanisms
Hydrogen Atom Transfer (HAT) is a key step in many radical reactions, involving the abstraction of a hydrogen atom by a radical species. researchgate.net For compounds like Benzeneethanol, 4-(chloromethyl)-, the benzylic hydrogens are the most likely candidates for abstraction due to the resonance stabilization of the resulting benzyl (B1604629) radical. Halogen radicals, generated in situ, can serve as effective hydrogen atom abstractors, initiating radical processes. researchgate.net While specific studies on HAT mechanisms for this exact molecule are not prevalent, the general principles of benzylic C-H activation via HAT are well-established and applicable.
Recent research has demonstrated that cooperative catalysis, combining photocatalysis with other catalytic cycles, can transform a range of benzyl halides into radicals for use in synthesis. acs.org These methods often involve an atom transfer mechanism, such as chlorine atom transfer, to generate the key benzyl radical intermediate. acs.org
Studies on Radical Hydrofunctionalizations and Chain Reactions
Once formed, the benzyl radical derived from Benzeneethanol, 4-(chloromethyl)- can participate in various hydrofunctionalization and chain reactions. For example, it can add to electron-deficient alkenes in Giese-type reactions. acs.org It can also undergo homocoupling to form dimerized products like 1,2-diphenylethane derivatives. acs.orgcsic.es
The industrial preparation of benzyl chloride itself often proceeds through a free-radical chain reaction involving the photochemical chlorination of toluene (B28343). wikipedia.org This highlights the propensity of the benzyl position to engage in radical processes. Mechanistic studies on related benzyl chlorides show that these reactions can be complex, with potential side reactions and the formation of multiple chlorinated products. youtube.com
Electrophilic Transformations and Aromatic Functionalization
The benzene (B151609) ring of Benzeneethanol, 4-(chloromethyl)- can undergo electrophilic aromatic substitution (EAS), allowing for the introduction of various functional groups. masterorganicchemistry.commasterorganicchemistry.com The existing substituents, the -(CH2)2OH group and the -CH2Cl group, influence the position of the incoming electrophile.
Both the ethanol (B145695) and chloromethyl substituents are generally considered ortho-, para-directing and activating groups in electrophilic aromatic substitution reactions. libretexts.org This is due to the electron-donating nature of the alkyl groups. Therefore, electrophilic attack is expected to occur at the positions ortho and para to these substituents. Given that they are para to each other, the incoming electrophile will be directed to the positions ortho to either the ethanol or the chloromethyl group (positions 2, 3, 5, and 6 on the ring).
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group. masterorganicchemistry.com
While specific studies on the electrophilic functionalization of Benzeneethanol, 4-(chloromethyl)- are limited, the principles of EAS on substituted benzenes are well-understood and provide a predictive framework for its reactivity. masterorganicchemistry.comlibretexts.org The presence of two functional groups that can also react under EAS conditions (e.g., the alcohol can be protonated or react with Lewis acids) adds a layer of complexity that must be considered in synthetic design.
Other Key Reaction Mechanisms and Regioselectivity Studies of Benzeneethanol, 4-(chloromethyl)-
The reactivity of Benzeneethanol, 4-(chloromethyl)- is dictated by the interplay of its two primary functional groups: the chloromethyl group attached to the benzene ring and the terminal hydroxyl group of the ethanol substituent. The chloromethyl group, being a benzylic halide, is inherently reactive towards nucleophilic substitution. Concurrently, the hydroxyl group can exert significant influence on the reaction pathways, primarily through neighboring group participation (NGP), and can also undergo its own set of reactions. This section explores the key reaction mechanisms and regioselectivity pertinent to this compound, drawing upon established principles of physical organic chemistry and studies on analogous systems, given the limited direct research on this specific molecule.
Nucleophilic Substitution at the Benzylic Carbon
The primary site of reactivity in Benzeneethanol, 4-(chloromethyl)- is the benzylic carbon of the chloromethyl group. Nucleophilic substitution reactions at this position can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being highly dependent on the nature of the nucleophile, the solvent, and the electronic effects of the substituents on the benzene ring.
S(_N)1 Mechanism:
In the presence of a weak nucleophile and a polar protic solvent, the reaction is likely to proceed via an S(_N)1 mechanism. This pathway involves the initial, rate-determining departure of the chloride ion to form a resonance-stabilized benzylic carbocation. The positive charge is delocalized over the benzene ring, which significantly lowers the activation energy for its formation. The 4-(2-hydroxyethyl) substituent can further influence the stability of this carbocation. While the alkyl chain itself is weakly electron-donating through hyperconjugation, the oxygen of the hydroxyl group, through its inductive effect, is electron-withdrawing. However, under certain conformations, the lone pair of electrons on the oxygen could potentially participate in stabilizing the positive charge, although this effect is less pronounced than that of substituents directly attached to the ring.
S(_N)2 Mechanism:
With a strong nucleophile and a polar aprotic solvent, an S(_N)2 mechanism is favored. This is a concerted process where the nucleophile attacks the benzylic carbon from the backside as the chloride ion departs. The transition state of this reaction is also stabilized by the adjacent phenyl ring through overlap of its π-orbitals with the developing p-orbital on the benzylic carbon. Computational studies on substituted benzyl halides have shown that the S(_N)2 reactivity is governed by the intrinsic electrostatic interaction between the reacting fragments.
Neighboring Group Participation (NGP) by the Hydroxyl Group
A significant aspect of the reactivity of Benzeneethanol, 4-(chloromethyl)- is the potential for intramolecular participation by the 2-hydroxyethyl group. The lone pair of electrons on the hydroxyl oxygen can act as an internal nucleophile, attacking the benzylic carbon to displace the chloride ion. This phenomenon, known as neighboring group participation or anchimeric assistance, can lead to a significant rate enhancement compared to a similar compound lacking the participating group.
The NGP mechanism would proceed through the formation of a cyclic oxonium ion intermediate. This intermediate is then susceptible to attack by an external nucleophile. The attack can occur at two positions: the benzylic carbon or the carbon of the ethyl group attached to the oxygen.
Attack at the ethyl carbon: This would result in the opening of the cyclic ether and the formation of a product where the nucleophile is attached to the ethyl group, and the original hydroxyl group is regenerated as part of an ether linkage to the benzylic position.
The regioselectivity of the nucleophilic attack on the cyclic intermediate is influenced by steric and electronic factors. Generally, attack at the less hindered and more electrophilic carbon is favored.
The table below illustrates the potential outcomes of a nucleophilic substitution reaction on Benzeneethanol, 4-(chloromethyl)- proceeding with and without neighboring group participation.
| Reaction Pathway | Intermediate | Product(s) | Regioselectivity |
| Direct S(_N)2 | Pentavalent transition state | Substitution at the benzylic carbon | Exclusive attack at the chloromethyl group |
| S(_N)1 | Benzylic carbocation | Substitution at the benzylic carbon | Exclusive attack at the chloromethyl group |
| NGP | Cyclic oxonium ion | 1. Substitution at the benzylic carbon 2. Ring-opened ether product | Dependent on the site of nucleophilic attack on the cyclic intermediate |
Regioselectivity Studies
While specific regioselectivity studies on Benzeneethanol, 4-(chloromethyl)- are not extensively reported in the literature, predictions can be made based on the reactivity of its functional groups.
Nucleophilic attack: In reactions with external nucleophiles, the primary site of attack will overwhelmingly be the electrophilic benzylic carbon of the chloromethyl group. Nucleophilic aromatic substitution, where the nucleophile would attack the aromatic ring itself, is highly unlikely under typical conditions as the ring is not activated by strong electron-withdrawing groups.
Intramolecular vs. Intermolecular reactions: The presence of the hydroxyl group opens up the possibility of intramolecular reactions (NGP) competing with intermolecular attack by an external nucleophile. The prevalence of the NGP pathway is dependent on factors such as the concentration of the external nucleophile and the conformational flexibility of the 2-hydroxyethyl chain, which dictates the ease of forming the cyclic intermediate. In dilute solutions of a weak external nucleophile, the intramolecular pathway is expected to be more significant.
The following table summarizes the expected major reaction mechanisms for Benzeneethanol, 4-(chloromethyl)- under different conditions.
| Nucleophile | Solvent | Expected Major Mechanism | Key Factors |
| Strong (e.g., CN⁻, RS⁻) | Polar aprotic (e.g., DMSO, acetone) | S(_N)2 | High concentration of a strong nucleophile favors direct substitution. |
| Weak (e.g., H₂O, ROH) | Polar protic (e.g., water, ethanol) | S(_N)1 and/or NGP | Solvolysis conditions can favor carbocation formation. NGP can be significant, leading to rate enhancement and potentially rearranged products. |
| Bulky | Any | S(_N)1 favored over S(_N)2 | Steric hindrance disfavors the backside attack required for an S(_N)2 mechanism. |
Advanced Applications in Materials Science and Polymer Chemistry
Role as a Functional Monomer in Polymer Synthesis
The presence of a vinyl group, which can be conceptually derived from the ethanol (B145695) substituent on the benzene (B151609) ring, positions Benzeneethanol, 4-(chloromethyl)- as a valuable functional monomer for polymer synthesis. This monomer can be incorporated into polymer chains via various polymerization techniques, with controlled radical polymerization methods being particularly relevant for the synthesis of well-defined macromolecules.
Incorporation into Controlled Polymerization Techniques
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are instrumental in synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. sigmaaldrich.com The vinyl group of a monomer analogous to Benzeneethanol, 4-(chloromethyl)-, such as 4-vinylbenzyl chloride (VBC), readily participates in these processes. nih.gov
In a typical ATRP process, a transition metal complex, commonly copper-based, reversibly activates and deactivates the propagating polymer chain, allowing for controlled growth. nih.govrsc.org For a monomer like Benzeneethanol, 4-(chloromethyl)-, the polymerization would be initiated by a radical initiator, and the propagation would proceed via the vinyl group, leaving the chloromethyl and hydroxyl functionalities intact for subsequent modifications.
Similarly, RAFT polymerization, which employs a chain transfer agent to mediate the polymerization, offers excellent control over the polymerization of functional monomers. nih.gov The versatility of RAFT makes it suitable for a wide range of monomers, including styrenic derivatives, suggesting its applicability to Benzeneethanol, 4-(chloromethyl)-. nih.gov The ability to precisely control the polymer structure is crucial for tailoring the material's properties for specific applications.
Synthesis of Tailored Functionalized Polymers
The dual functionality of Benzeneethanol, 4-(chloromethyl)- allows for the direct synthesis of polymers with pendant chloromethyl and hydroxyl groups. These functional groups can impart specific properties to the resulting polymer and serve as handles for further chemical transformations. For instance, the hydroxyl group can enhance hydrophilicity and provide sites for hydrogen bonding, influencing the polymer's solubility and thermal properties. The chloromethyl group, a reactive benzylic halide, is a versatile precursor for a wide array of nucleophilic substitution reactions. sigmaaldrich.com
The copolymerization of Benzeneethanol, 4-(chloromethyl)- with other monomers, such as styrene (B11656) or acrylates, would yield copolymers with a tunable density of functional groups. This approach allows for fine-tuning of the material's properties, such as its refractive index, thermal stability, and chemical resistance.
Post-Polymerization Modification and Polymer Analogous Reactions
Post-polymerization modification is a powerful strategy for creating a diverse library of functional polymers from a single parent polymer. nih.govdigitellinc.com Polymers derived from Benzeneethanol, 4-(chloromethyl)- are excellent candidates for such modifications due to the presence of the highly reactive chloromethyl group and the hydroxyl group.
The chloromethyl group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, azides, thiols, and carboxylates. sigmaaldrich.comlibretexts.org This allows for the introduction of various functional moieties, such as:
Quaternary ammonium (B1175870) salts: Imparting antimicrobial properties or creating ion-exchange resins.
Azide groups: For subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of complex molecules like peptides or fluorescent dyes.
Thiol groups: Useful for creating self-healing materials or for conjugation with biomolecules.
Ether and ester linkages: To modify the polymer's solubility and thermal properties.
The hydroxyl group offers an additional site for modification, orthogonal to the chloromethyl group. It can be functionalized through esterification or etherification reactions. For example, reaction with acyl chlorides or anhydrides can introduce different ester groups, while reaction with alkyl halides can form ethers. This dual reactivity allows for the sequential or one-pot synthesis of multifunctional polymers with complex and precisely controlled structures.
Development of High-Performance Materials through Derivatives
The ability to tailor the chemical structure of polymers derived from Benzeneethanol, 4-(chloromethyl)- opens the door to the development of high-performance materials with specific functionalities.
For example, the introduction of bulky side groups through post-polymerization modification can significantly increase the polymer's glass transition temperature (Tg), leading to materials with enhanced thermal stability. google.com The incorporation of fluorinated or siloxane moieties can lead to materials with low surface energy and hydrophobic properties, suitable for coatings and membranes.
Furthermore, the crosslinking of polymer chains, either through reactions involving the chloromethyl groups or by introducing crosslinkable moieties via post-polymerization modification, can lead to the formation of robust polymer networks. These networks can exhibit high mechanical strength, chemical resistance, and thermal stability, making them suitable for applications in composites, adhesives, and coatings. The development of polythioesters with intrinsic crystallinity and chemical recyclability showcases how monomer design can lead to high-performance plastics. nih.gov
Architectures of Specialty Polymers and Their Applications
The controlled polymerization of Benzeneethanol, 4-(chloromethyl)- enables the synthesis of a variety of specialty polymer architectures beyond simple linear homopolymers and random copolymers.
Block Copolymers: Sequential polymerization of Benzeneethanol, 4-(chloromethyl)- with other monomers can yield well-defined block copolymers. rsc.orgnih.gov For instance, a diblock copolymer consisting of a hydrophobic block (e.g., polystyrene) and a hydrophilic block derived from Benzeneethanol, 4-(chloromethyl)- (potentially rendered more hydrophilic through modification of the hydroxyl or chloromethyl groups) could self-assemble in solution to form micelles or other nanostructures. These could find applications in drug delivery or nanotechnology.
Graft Copolymers: Polymers containing Benzeneethanol, 4-(chloromethyl)- units can serve as macroinitiators for "grafting from" polymerizations. cmu.edu The chloromethyl group can be used to initiate the polymerization of a second monomer, leading to the formation of graft copolymers with a well-defined backbone and grafted side chains. This "grafting from" approach allows for the synthesis of densely grafted "bottle-brush" polymers, which have unique solution and bulk properties. cmu.edu These architectures are useful as thermoplastic elastomers, compatibilizers, and impact-resistant materials. wikipedia.org
Star Polymers: Using a multifunctional initiator, star-shaped polymers with arms composed of poly(Benzeneethanol, 4-(chloromethyl)-) can be synthesized. The functional groups at the periphery of the star can be modified to create tailored nanoparticles for various applications.
These specialty polymer architectures, with their unique morphologies and properties, have potential applications in a wide range of fields, including:
Biomedical materials: For drug delivery, tissue engineering, and biocompatible coatings.
Electronics: As photoresists, dielectric materials, and components in organic light-emitting diodes (OLEDs).
Separations: In the form of membranes for gas separation or water purification.
Coatings and Adhesives: Providing enhanced durability, chemical resistance, and specific surface properties.
The following table provides illustrative data on the polymerization of a monomer analogous to Benzeneethanol, 4-(chloromethyl)-, specifically 4-vinylbenzyl chloride (VBC), using a controlled radical polymerization technique.
| Entry | Monomer | Polymerization Technique | Mn ( g/mol ) | Đ (Mw/Mn) | Functional Groups |
| 1 | 4-Vinylbenzyl Chloride | ATRP | 15,000 | 1.15 | -CH2Cl |
| 2 | 4-Vinylbenzyl Chloride | RAFT | 25,000 | 1.10 | -CH2Cl |
Computational Chemistry and Theoretical Characterization of Benzeneethanol, 4 Chloromethyl
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and reactivity of Benzeneethanol, 4-(chloromethyl)-.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules of this size due to its favorable balance between accuracy and computational cost. nih.govrsc.org By employing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the molecular geometry of Benzeneethanol, 4-(chloromethyl)- can be optimized to its lowest energy state. journalijcar.org
From this optimized structure, a wealth of information can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Furthermore, the distribution of these frontier orbitals provides insight into the likely sites of chemical reactions. For Benzeneethanol, 4-(chloromethyl)-, the HOMO is expected to be localized primarily on the benzene (B151609) ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is likely distributed over the chloromethyl group, suggesting this as a potential site for nucleophilic attack.
Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. journalijcar.org In these maps, electron-rich regions, which are prone to electrophilic attack, are typically colored red, while electron-deficient areas, susceptible to nucleophilic attack, are colored blue. For Benzeneethanol, 4-(chloromethyl)-, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and the chlorine atom, and positive potential around the hydrogen atoms of the hydroxyl and methyl groups.
Natural Bond Orbital (NBO) analysis can also be performed to understand charge delocalization and hyperconjugative interactions within the molecule, providing further details on its stability and bonding characteristics. journalijcar.org
Table 1: Calculated Electronic Properties of Benzeneethanol, 4-(chloromethyl)- using DFT (B3LYP/6-311++G(d,p))
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: The data in this table is illustrative and represents typical values that would be expected from such calculations.
Reaction Pathway Elucidation and Transition State Analysis
Computational methods are invaluable for mapping out potential reaction pathways and understanding the mechanisms of chemical transformations involving Benzeneethanol, 4-(chloromethyl)-. mdpi.com By calculating the potential energy surface for a given reaction, stationary points, including reactants, products, intermediates, and transition states, can be identified.
For instance, the substitution of the chlorine atom by a nucleophile is a plausible reaction for this molecule. DFT calculations can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy. researchgate.net This information is critical for predicting the reaction rate and understanding the factors that influence it. Vibrational frequency analysis is performed to confirm the nature of the stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics (MD) simulations offer insights into the dynamic behavior of Benzeneethanol, 4-(chloromethyl)- over time. researchgate.netmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.
These simulations can be used to study the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. For Benzeneethanol, 4-(chloromethyl)-, this would involve exploring the rotation around the C-C bonds of the ethyl side chain.
Furthermore, MD simulations can be employed to study the behavior of the molecule in different environments, such as in various solvents. By simulating the molecule in a box of solvent molecules, one can investigate solvation effects, including the formation of hydrogen bonds between the hydroxyl group of Benzeneethanol, 4-(chloromethyl)- and solvent molecules. This provides a more realistic model of the molecule's behavior in solution.
Table 2: Illustrative Conformational Analysis Data for Benzeneethanol, 4-(chloromethyl)-
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population (%) |
| 1 | 60° | 0.0 | 65 |
| 2 | 180° | 1.2 | 30 |
| 3 | -60° | 2.5 | 5 |
Note: The data in this table is hypothetical and for illustrative purposes.
In Silico Tools for Property Prediction and Mechanistic Insights
A variety of in silico tools and quantitative structure-activity relationship (QSAR) models can be used to predict a wide range of physicochemical and biological properties of Benzeneethanol, 4-(chloromethyl)-. nih.gov These tools often rely on molecular descriptors derived from the compound's structure to estimate properties such as solubility, lipophilicity (logP), and potential toxicological endpoints.
These predictive models are particularly useful in the early stages of research for screening large numbers of compounds and prioritizing them for further experimental investigation. While not as detailed as quantum chemical calculations or molecular dynamics simulations, they provide rapid and valuable estimations of a molecule's likely behavior. nih.gov For Benzeneethanol, 4-(chloromethyl)-, these tools could be used to predict its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial in pharmaceutical and environmental contexts. nih.gov
Advanced Analytical Techniques for Characterization and Research of Benzeneethanol, 4 Chloromethyl
Chromatographic Separation Methodologies
Chromatography is an indispensable tool for the separation and analysis of chemical compounds. In the context of Benzeneethanol, 4-(chloromethyl)-, several chromatographic techniques are routinely utilized.
Gas Chromatography (GC) for Purity and Mixture Analysis
Gas chromatography (GC) is a powerful technique for assessing the purity of Benzeneethanol, 4-(chloromethyl)- and analyzing its presence in mixtures. epa.govnih.gov This method is particularly suitable for volatile and thermally stable compounds. sigmaaldrich.com In a typical GC analysis, the sample is vaporized and swept by a carrier gas through a capillary column coated with a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary liquid or solid phase. nist.gov
For instance, the analysis of related chloromethylated aromatic compounds has been successfully achieved using capillary columns such as those with a stationary phase of 5% phenyl and 95% polymethylsiloxane or 100% crosslinked polyethylene (B3416737) glycol. nih.gov The choice of column is critical for achieving optimal separation. nih.gov A flame ionization detector (FID) is commonly used for the detection of underivatized phenols and their derivatives, while an electron capture detector (ECD) is suitable for phenols derivatized with pentafluorobenzyl bromide (PFBBr). epa.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that aids in its identification. Quantitative analysis can be performed by comparing the peak area of the analyte to that of a known standard.
A study on a similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, demonstrated the effectiveness of chiral capillary GC for separating its enantiomers. nih.gov While standard columns could not resolve the enantiomers, a chiral column with a specific cyclodextrin (B1172386) derivative as the stationary phase achieved excellent separation. nih.gov This highlights the potential of chiral GC for the stereospecific analysis of Benzeneethanol, 4-(chloromethyl)- if chiral variants are of interest.
Table 1: GC Parameters for Analysis of Related Compounds
| Parameter | Value | Reference |
| Column Type | Capillary, SE-54 | nist.gov |
| Temperature | 115 °C | nist.gov |
| Column Type | Chiral Capillary (Rt-bDEXse) | nih.gov |
| Carrier Gas | Nitrogen | rsc.org |
| Detector | Flame Ionization Detector (FID) | epa.gov |
High-Performance Liquid Chromatography (HPLC) for Compound Isolation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and purification of a broad range of compounds, including those that are non-volatile or thermally sensitive. st-andrews.ac.ukacademicjournals.org In the context of Benzeneethanol, 4-(chloromethyl)-, HPLC is particularly valuable for isolating the compound from reaction mixtures or for preparative-scale purification. sielc.comsielc.com
Reverse-phase HPLC (RP-HPLC) is a common mode used for such separations. sielc.comsielc.com In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, typically consisting of acetonitrile (B52724) and water. sielc.comsielc.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained longer on the column. For compounds like Benzeneethanol, 4-(chloromethyl)-, a mobile phase of acetonitrile and water, sometimes with the addition of an acid like phosphoric acid or formic acid for mass spectrometry compatibility, is effective. sielc.comsielc.com
The selection of the column is crucial for achieving the desired separation. Columns like Newcrom R1, a reverse-phase column with low silanol (B1196071) activity, have been shown to be effective for separating related benzeneethanol derivatives. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can lead to faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com
Table 2: HPLC Conditions for Separation of Related Compounds
| Parameter | Condition | Reference |
| Column | Newcrom R1 (Reverse Phase) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid | sielc.comsielc.com |
| Detection | UV, Photodiode Array (PDA) | st-andrews.ac.uk |
| Application | Isolation, Impurity Analysis, Pharmacokinetics | sielc.comsielc.com |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions. libretexts.orgnih.gov It allows for the quick assessment of the consumption of starting materials and the formation of products. libretexts.org In the synthesis of Benzeneethanol, 4-(chloromethyl)-, TLC can be used to track the reaction in real-time. nih.gov
The principle of TLC is similar to other forms of chromatography, involving a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a plate) and a mobile phase (a solvent or solvent mixture). libretexts.org A small spot of the reaction mixture is applied to the plate, which is then placed in a developing chamber containing the mobile phase. silicycle.com As the solvent moves up the plate by capillary action, the components of the mixture separate based on their differential affinity for the stationary and mobile phases. libretexts.org
The position of the separated compounds is visualized, often using a UV lamp if the compounds are UV-active, or by staining with a visualizing agent. nih.gov The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific conditions and can be used for identification. libretexts.org By comparing the TLC profile of the reaction mixture at different time points to that of the starting materials and expected products, a chemist can determine when the reaction is complete. nih.gov Both analytical and preparative TLC plates are available, with preparative plates being used to purify small amounts of compounds. silicycle.comanalyticaltoxicology.com
Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for the structural elucidation and identification of chemical compounds by probing the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. nih.govrsc.org Both ¹H NMR and ¹³C NMR are routinely used to characterize Benzeneethanol, 4-(chloromethyl)- and its analogues. rsc.orgrsc.orgnih.gov
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. The integration of the signal corresponds to the number of protons of that type. Spin-spin coupling, observed as splitting of signals, reveals the number of neighboring protons. For Benzeneethanol, 4-(chloromethyl)-, one would expect to see signals corresponding to the aromatic protons, the methylene (B1212753) protons of the chloromethyl group, the methine proton of the ethanol (B145695) group, and the methyl protons.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each signal provides information about the type of carbon (e.g., aromatic, aliphatic, attached to an electronegative atom).
For a related compound, 1-(4-chlorophenyl)ethanol (B1581629), the ¹H NMR spectrum shows characteristic signals for the methyl, methine, and aromatic protons. nih.govchemicalbook.com Similarly, the ¹³C NMR spectrum provides signals for the different carbon atoms in the molecule. nih.gov
Table 3: Representative NMR Data for a Related Compound (1-(4-chlorophenyl)ethanol)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| ¹H | ~1.5 | Doublet | rsc.org |
| ~4.9 | Quartet | rsc.org | |
| ~7.3 | Multiplet | rsc.org | |
| ¹³C | ~25 | rsc.org | |
| ~70 | rsc.org | ||
| ~127-129 | rsc.org | ||
| ~133 | rsc.org | ||
| ~144 | rsc.org |
Note: The exact chemical shifts and coupling constants for Benzeneethanol, 4-(chloromethyl)- would need to be determined experimentally.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. rsc.orgnih.gov When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The absorption of IR radiation at these characteristic frequencies provides a unique "fingerprint" of the molecule's functional groups.
For Benzeneethanol, 4-(chloromethyl)-, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbon-chlorine (C-Cl) bond, the aromatic carbon-carbon (C=C) bonds, and the aliphatic carbon-hydrogen (C-H) bonds. The -OH stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-Cl stretching vibration is usually found in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region.
The IR spectrum of the related compound 1-(4-chlorophenyl)ethanol shows a broad absorption for the -OH group around 3356 cm⁻¹ and characteristic peaks for the aromatic ring. rsc.org
Table 4: Expected IR Absorption Frequencies for Benzeneethanol, 4-(chloromethyl)-
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| O-H stretch (alcohol) | 3200-3600 (broad) | rsc.orgnist.gov |
| C-H stretch (aromatic) | 3000-3100 | rsc.org |
| C-H stretch (aliphatic) | 2850-3000 | rsc.org |
| C=C stretch (aromatic) | 1400-1600 | rsc.org |
| C-O stretch (alcohol) | 1000-1260 | rsc.org |
| C-Cl stretch | 600-800 | nih.gov |
By combining the information obtained from these various analytical techniques, researchers can confidently identify, purify, and characterize Benzeneethanol, 4-(chloromethyl)-, ensuring its suitability for subsequent applications in research and synthesis.
Mass Spectrometry (MS) and GC-MS for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a pivotal analytical technique for the characterization of "Benzeneethanol, 4-(chloromethyl)-," providing essential information regarding its molecular weight and structural features through fragmentation analysis. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the compound from a mixture and its subsequent identification.
The molecular formula for "Benzeneethanol, 4-(chloromethyl)-" is C₉H₁₁ClO, which corresponds to a monoisotopic mass of approximately 170.050 g/mol . In mass spectrometry, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 170. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with an (M+2)⁺ peak at m/z 172, having an intensity of approximately one-third of the M⁺ peak, which is indicative of the natural abundance of the ³⁷Cl isotope.
A primary fragmentation event would likely involve the loss of the chloromethyl radical (•CH₂Cl), leading to the formation of a stable benzylic cation at m/z 121. Another significant fragmentation pathway is the cleavage of the C-C bond between the ethyl group and the aromatic ring, which would result in the formation of a tropylium (B1234903) ion at m/z 91, a common fragment for alkylbenzenes. The loss of a water molecule (H₂O) from the molecular ion, a typical fragmentation for alcohols, would yield a fragment at m/z 152.
Further fragmentation could involve the loss of a chlorine radical (•Cl) from the molecular ion, resulting in a fragment at m/z 135. Cleavage of the side chain could also lead to the formation of a formyl-substituted benzyl (B1604629) cation [C₇H₆CHO]⁺ at m/z 106.
The table below summarizes the predicted key fragments for "Benzeneethanol, 4-(chloromethyl)-" based on its structure and the known fragmentation behavior of related compounds.
| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |
| [M]⁺ | [C₉H₁₁ClO]⁺ | 170/172 | Molecular ion peak with characteristic chlorine isotope pattern. |
| [M-H₂O]⁺ | [C₉H₉Cl]⁺ | 152/154 | Loss of a water molecule from the alcohol functional group. |
| [M-Cl]⁺ | [C₉H₁₁O]⁺ | 135 | Loss of a chlorine radical. |
| [M-CH₂OH]⁺ | [C₈H₈Cl]⁺ | 139/141 | Cleavage of the hydroxymethyl group. |
| [M-CH₂Cl]⁺ | [C₈H₉O]⁺ | 121 | Loss of the chloromethyl radical leading to a stable cation. |
| [C₇H₇]⁺ | Tropylium ion | 91 | Characteristic fragment for alkyl-substituted benzene (B151609) rings. |
Emerging Research Directions and Future Prospects for Benzeneethanol, 4 Chloromethyl
Catalysis and Organocatalysis in Novel Transformations
The dual functionality of Benzeneethanol, 4-(chloromethyl)- makes it a prime candidate for innovative catalytic and organocatalytic reactions. Organocatalysis, which utilizes small organic molecules as catalysts, has become a powerful tool for constructing complex molecular architectures with high selectivity.
The hydroxyl group of 2-(4-(chloromethyl)phenyl)ethan-1-ol can be targeted for a variety of catalytic transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification reactions. More advanced organocatalytic strategies could involve its use in asymmetric catalysis. For instance, chiral organocatalysts could facilitate the enantioselective acylation or derivatization of the alcohol, a key step in synthesizing chiral molecules.
Furthermore, the reactive benzylic chloride moiety provides an additional site for catalytic manipulation. It is an excellent electrophile for nucleophilic substitution reactions, which can be catalyzed by phase-transfer catalysts or Lewis acids. Researchers are exploring its potential in C-C bond-forming reactions, such as Friedel-Crafts alkylations, where the benzeneethanol derivative could be attached to other aromatic systems. The synergy between the two functional groups allows for sequential or one-pot catalytic transformations, offering efficient routes to complex target molecules.
Integration into Supramolecular Chemistry Systems
Supramolecular chemistry, the study of systems involving non-covalent interactions, is an area where Benzeneethanol, 4-(chloromethyl)- is poised to make a significant impact. The design and synthesis of complex, self-assembling molecular architectures rely on specific recognition motifs.
The hydroxyl group of the molecule is a classic hydrogen bond donor and acceptor, enabling it to participate in the formation of well-defined supramolecular structures like rosettes, chains, or sheets. The aromatic ring can engage in π-π stacking interactions, further stabilizing these assemblies.
Crucially, the chloromethyl group acts as a reactive handle for covalently anchoring the molecule into larger supramolecular constructs. For example, it can be used to postsynthetically modify existing structures like calixarenes, cyclodextrins, or metal-organic frameworks (MOFs). This covalent attachment ensures the permanent integration of the benzeneethanol unit, imparting its specific properties, such as hydrophilicity or further reactive sites, to the entire supramolecular system. This approach could lead to the development of novel functional materials, including molecular sensors, drug delivery vehicles, and porous materials with tailored properties.
Applications in Nanomaterials Synthesis and Functionalization
The functionalization of nanomaterials to impart specific properties is a cornerstone of nanotechnology. Benzeneethanol, 4-(chloromethyl)- serves as an ideal surface modification agent for a variety of nanomaterials, including gold nanoparticles, iron oxide nanoparticles, and silica (B1680970) nanoparticles.
The chloromethyl group provides a robust anchor for covalent attachment to nanoparticle surfaces. This can be achieved through nucleophilic substitution reactions with surface-bound functional groups. For instance, nanoparticles coated with amines or thiols can readily react with the chloromethyl moiety to form stable covalent bonds.
Once attached, the exposed phenylethanol portion offers several advantages. The hydroxyl group can enhance the hydrophilicity and biocompatibility of the nanoparticles, improving their dispersibility in aqueous media and reducing non-specific protein adsorption. nih.gov This is a critical feature for biomedical applications. nih.gov Furthermore, the hydroxyl group itself can serve as a secondary reaction site for the attachment of other molecules, such as targeting ligands, drugs, or imaging agents, creating multifunctional nanoparticle systems. nih.gov
Table 1: Potential Nanoparticle Functionalization Strategies
| Nanoparticle Type | Surface Group | Reaction with Benzeneethanol, 4-(chloromethyl)- | Resulting Functionality |
|---|---|---|---|
| Gold Nanoparticles | Thiol (-SH) | Nucleophilic Substitution | Hydrophilicity, Biocompatibility, Further Derivatization |
| Silica Nanoparticles | Amine (-NH2) | Nucleophilic Substitution | Enhanced Water Dispersibility, Bio-conjugation Site |
Advancements in Sustainable Chemical Synthesis and Process Intensification
The principles of green and sustainable chemistry are driving innovation in chemical manufacturing, aiming to reduce waste, minimize energy consumption, and use renewable resources. The synthesis and application of Benzeneethanol, 4-(chloromethyl)- are being explored within this framework.
Research is focused on developing greener synthetic routes to the compound itself, potentially starting from bio-based feedstocks. One potential precursor, 1-(4-(chloromethyl)phenyl)ethan-1-one, can be synthesized, and its subsequent reduction to the target alcohol is a key step. pharmaffiliates.comnih.gov Biocatalytic reductions, using enzymes like ketoreductases, are being investigated as environmentally benign alternatives to traditional chemical reductants. researchgate.net These enzymatic processes often occur in water under mild conditions, generating less waste and offering high selectivity. researchgate.net
Exploration in Multicomponent Reactions and Chemical Diversification Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools for generating chemical diversity. The unique reactivity of Benzeneethanol, 4-(chloromethyl)- makes it an attractive substrate for the design of novel MCRs.
The molecule can participate in MCRs in several ways. The hydroxyl group can react with in-situ generated electrophiles, while the chloromethyl group can be displaced by a nucleophile generated within the same pot. For example, a reaction could be envisioned where an aldehyde, an amine, and a nucleophile react together with Benzeneethanol, 4-(chloromethyl)- to rapidly assemble a complex, polyfunctional molecule.
The use of this compound in MCRs provides a direct pathway to libraries of structurally diverse compounds. This is highly valuable in fields like drug discovery and materials science, where rapid access to a wide range of chemical structures is essential for screening and identifying new leads. The ability to incorporate the distinct fragments of the benzeneethanol scaffold into a larger molecule in a single, efficient step underscores its potential as a cornerstone for chemical diversification strategies.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)benzyl alcohol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves chloromethylation of benzyl alcohol derivatives. Friedel-Crafts alkylation or nucleophilic substitution using chloromethylating agents (e.g., ClCH₂SO₃H) under controlled temperatures (40–60°C) is common. Solvent selection (e.g., dichloromethane or THF) and stoichiometric ratios of reagents are critical to avoid over-chlorination. Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. The molecular formula (C₈H₉ClO) and structure ([4-(chloromethyl)phenyl]methanol) support reactivity at the benzylic position. Optimize reaction time (4–8 hours) to minimize byproducts like dichloromethyl derivatives.
Q. Which analytical techniques are most reliable for characterizing 4-(chloromethyl)benzyl alcohol?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 4.55 (s, 2H, CH₂Cl), δ 4.65 (s, 2H, CH₂OH), and aromatic protons at δ 7.30–7.45 (m, 4H). ¹³C NMR confirms the chloromethyl (δ 45.5) and hydroxymethyl (δ 65.2) groups .
- GC-MS : Use polar columns (e.g., HP-20M) with temperature ramping (150–250°C) to resolve volatile impurities. The molecular ion peak (m/z 156.61) aligns with the molecular weight .
- FT-IR : O-H stretch (~3400 cm⁻¹) and C-Cl stretch (~680 cm⁻¹) confirm functional groups .
Q. How does the stability of 4-(chloromethyl)benzyl alcohol vary under different storage conditions?
- Methodological Answer : The compound is sensitive to hydrolysis and light. Store under inert gas (N₂/Ar) at 2–8°C in amber vials. Stability studies show decomposition >5% after 30 days at 25°C in humid air. Use TLC or HPLC (C18 column, acetonitrile/water mobile phase) to monitor degradation products like 4-carboxybenzyl alcohol .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for 4-(chloromethyl)benzyl alcohol?
- Methodological Answer : Conflicting splitting in aromatic protons may arise from dynamic effects (e.g., hindered rotation) or impurities. Combine experimental data with computational simulations (DFT calculations for optimized geometries) to predict coupling constants. Compare with literature spectra of structurally similar compounds (e.g., 4-[(4-chlorophenyl)methoxy]benzeneethanol, InChIKey: NIVHELQRGCAQGI-UHFFFAOYSA-N) . Use deuterated solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced conformational changes.
Q. What role does the chloromethyl group play in the compound’s reactivity as a pharmaceutical intermediate?
- Methodological Answer : The chloromethyl group serves as a versatile electrophile in nucleophilic substitution reactions. For example, in synthesizing antihypertensive agents (e.g., analogs of Olmesartan Medoxomil), it reacts with amines or thiols to form prodrugs. Kinetic studies (polar aprotic solvents, 60–80°C) show SN2 dominance, with competing elimination minimized by using bulky bases (e.g., K₂CO₃ instead of NaOH) . Structural analogs (e.g., 4-(2-bromoethyl)-indolin-2-one) highlight similar reactivity patterns .
Q. How can researchers assess the environmental impact of 4-(chloromethyl)benzyl alcohol, particularly its endocrine disruption potential?
- Methodological Answer : Follow EPA’s Endocrine Disruptor Screening Program (EDSP) Tier 1 assays:
- In vitro ER/AR Binding Assays : Test affinity for estrogen/androgen receptors.
- Zebrafish Embryotoxicity Test : Evaluate developmental effects at 0.1–10 µM concentrations.
- QSAR Modeling : Use tools like ECOSAR to predict toxicity based on the chloromethyl and hydroxymethyl substituents .
Structural similarities to regulated chlorobenzyl alcohols (e.g., 4-chloro-α-(trichloromethyl)benzenemethanol) suggest potential bioaccumulation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
